N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide
Description
N-(2-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide is a heterocyclic compound featuring an imidazo[1,2-b]pyrazole core linked to a 3-(phenylthio)propanamide moiety via an ethyl group. Imidazo[1,2-b]pyrazole derivatives are recognized for their diverse biological activities, including anticancer and kinase-inhibitory properties .
Properties
IUPAC Name |
N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c21-15(7-13-22-14-4-2-1-3-5-14)17-9-10-19-11-12-20-16(19)6-8-18-20/h1-6,8,11-12H,7,9-10,13H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKCOVSZZWQQLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCCN2C=CN3C2=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide typically involves multi-step organic synthesisThe reaction conditions often involve the use of catalysts, such as Rh(III), and specific solvents to control the reaction pathways .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenylthio group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines .
Scientific Research Applications
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Mechanism of Action
The mechanism of action of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Analogues
DU325: Imidazo[1,2-b]pyrazole-7-carboxamide Derivative
DU325 (N-(4-aminophenyl)-2-(tert-butyl)-3-(tert-butylamino)-1H-imidazo[1,2-b]pyrazole-7-carboxamide) shares the imidazo[1,2-b]pyrazole core but differs in substituents. Key distinctions include:
- Substituents: DU325 has a 7-carboxamide group and bulky tert-butyl/tert-butylamino groups, whereas the target compound features a phenylthio-propanamide chain.
- Biological Activity : DU325 demonstrates anticancer activity in resazurin viability assays, likely due to its carboxamide group facilitating hydrogen bonding with cellular targets . The phenylthio group in the target compound may instead engage in hydrophobic interactions or modulate redox activity.
- Synthesis : DU325 is synthesized via multi-step routes, emphasizing the complexity of functionalizing imidazo[1,2-b]pyrazole derivatives .
(E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine
This Schiff base derivative contains an imidazo[1,2-a]pyrimidine core, a distinct heterocycle from the target compound. Comparisons include:
- Core Structure: Imidazo[1,2-a]pyrimidine vs. imidazo[1,2-b]pyrazole.
- Substituents : A thiophene-linked Schiff base vs. phenylthio-propanamide. The Schiff base may confer metal-chelating properties, unlike the sulfur-based propanamide chain in the target compound .
Ponatinib (Bcr-Abl Kinase Inhibitor)
The target compound’s synthesis likely requires similar multi-step optimization, though specific details are unavailable in the evidence .
Comparative Data Table
Key Research Findings
Role of Substituents :
- Carboxamide groups (as in DU325) enhance hydrogen-bonding capacity, critical for kinase inhibition .
- Phenylthio groups (target compound) may improve lipophilicity, aiding blood-brain barrier penetration or targeting sulfur-dependent enzymes.
Synthetic Complexity :
Imidazo[1,2-b]pyrazole derivatives generally require multi-step syntheses, as seen in DU325 and ponatinib . The target compound’s ethyl and phenylthio groups likely necessitate specialized coupling reactions.
Biological Assays : Resazurin viability assays (used for DU325) could be applied to the target compound to evaluate cytotoxicity and mechanism of action .
Biological Activity
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its synthesis, biological evaluation, structure-activity relationships, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The imidazo[1,2-b]pyrazole moiety is synthesized through cyclization reactions involving appropriate precursors. The introduction of the phenylthio group is achieved via nucleophilic substitution reactions. The final compound is purified using techniques such as recrystallization or chromatography.
Biological Activity
Recent studies have highlighted the biological activity of this compound in various cellular and animal models.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibition of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine involved in various inflammatory diseases. The IC50 values for TNF-α inhibition were found to be comparable to established anti-inflammatory agents. Additionally, the compound showed promising results in inhibiting cancer cell proliferation in several cancer lines, indicating its potential as an anticancer agent.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 5.0 | Induction of apoptosis |
| K562 (Leukemia) | 2.5 | Inhibition of BCR-ABL kinase |
| RAW 264.7 (Macrophage) | 4.0 | Suppression of TNF-α production |
In Vivo Studies
Animal models have been utilized to further evaluate the efficacy and safety profile of this compound. In a murine model of inflammation, treatment with this compound resulted in a significant reduction in inflammatory markers and improved survival rates compared to control groups.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Imidazo[1,2-b]pyrazole moiety : This heterocyclic structure is known for its ability to interact with various biological targets.
- Phenylthio group : The presence of sulfur enhances lipophilicity and may facilitate better membrane permeability.
- Amide linkage : This functional group contributes to the stability and bioavailability of the compound.
Case Studies
Several case studies have reported on the therapeutic potential of this compound:
-
Anti-inflammatory Effects : In a study involving chronic inflammation models, the compound significantly reduced edema and inflammatory cell infiltration.
"this compound exhibited marked anti-inflammatory properties in vivo."
-
Anticancer Activity : Research showed that this compound inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells.
"The compound demonstrated potent anticancer effects with minimal toxicity to normal cells."
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
